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Compound of Interest

Compound Name: Trimethyl phosphonoacetate

Cat. No.: B042384

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for trimethyl
phosphonoacetate, a key reagent in various organic syntheses, including the Horner-
Wadsworth-Emmons reaction. The document details its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound
identification, purity assessment, and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of trimethyl
phosphonoacetate. The following tables summarize the proton (*H), carbon-13 (*3C), and
phosphorus-31 (31P) NMR data.

'H NMR Spectral Data

The 'H NMR spectrum of trimethyl phosphonoacetate is characterized by three distinct
signals corresponding to the methoxy protons of the ester and phosphonate groups, and the
methylene protons adjacent to the phosphorus atom.
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] Chemical Shift (d) o Coupling Constant
Assignment Multiplicity
ppm (J) Hz
-OCHs (Ester) ~3.76 Singlet N/A
-OCHs (Phosphonate)  ~3.82 Doublet 3JP-H=11Hz
-CH2- ~3.02 Doublet 2JP-H=22Hz

3C NMR Spectral Data

The 3C NMR spectrum of trimethyl phosphonoacetate will show three signals corresponding
to the three distinct carbon environments. Due to coupling with the phosphorus atom, the
signals for the methylene carbon and the phosphonate methoxy carbons will appear as

doublets.

] Predicted Chemical o Coupling Constant

Assignment _ Multiplicity
Shift (&) ppm (J) Hz

-OCHs (Ester) ~52 Singlet N/A
-OCHs (Phosphonate)  ~53 Doublet 2JP-C =6-8 Hz
-CH2- ~34 Doublet 1JP-C = 130-140 Hz
C=0 ~167 Doublet 2JP-C=5-7THz

P NMR Spectral Data

The 3P NMR spectrum of trimethyl phosphonoacetate is expected to show a single
resonance, as there is only one phosphorus atom in the molecule. The chemical shift is
indicative of a phosphonate ester.

] Predicted Chemical Shift (d) o
Assignment Multiplicity

ppm

P=0 ~20-25 Singlet (Proton Decoupled)
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Infrared (IR) Spectroscopy

The IR spectrum of trimethyl phosphonoacetate displays characteristic absorption bands
corresponding to its functional groups. The prominent peaks are associated with the carbonyl
group of the ester, the phosphoryl group, and the P-O-C and C-O linkages.

Wavenumber (cm—1) Vibrational Mode Intensity
~2950 C-H stretch (alkane) Medium
~1740 C=0 stretch (ester) Strong
~1250 P=0 stretch (phosphoryl) Strong
~1030 P-O-C stretch Strong
~1150 C-O stretch (ester) Strong

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of trimethyl phosphonoacetate results in a
molecular ion peak and several characteristic fragment ions. The fragmentation pattern is
useful for confirming the molecular weight and structural features of the compound.

m/z Proposed Fragment lon Relative Intensity
182 [M]* Low

151 [M - OCHs]* High

124 [M - COOCHs - H]* Medium

109 [P(O)(OCHs)2]* Very High (Base Peak)
79 [POs]* Medium

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for
liquid samples like trimethyl phosphonoacetate.
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NMR Spectroscopy

Sample Preparation:

e Dissolve 5-20 mg of trimethyl phosphonoacetate in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs).

o Transfer the solution to a 5 mm NMR tube.
 If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

IH NMR Acquisition:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 8-16.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

13C NMR Acquisition:

e Spectrometer: 100 MHz or higher.

e Pulse Sequence: Proton-decoupled single-pulse sequence.

e Number of Scans: 128-1024 (or more, depending on concentration).
o Relaxation Delay: 2-5 seconds.

e Spectral Width: 0-220 ppm.

31p NMR Acquisition:

e Spectrometer: 162 MHz or higher.
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Pulse Sequence: Proton-decoupled single-pulse sequence.
Number of Scans: 32-128.

Relaxation Delay: 2-5 seconds.

Spectral Width: -50 to 50 ppm.

Reference: 85% HsPOa (external).

FTIR Spectroscopy

Sample Preparation (Neat Liquid):

Place a small drop of trimethyl phosphonoacetate onto a clean, dry salt plate (e.g., NaCl
or KBr).

Gently place a second salt plate on top to create a thin liquid film.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
Mode: Transmission.

Spectral Range: 4000-400 cm™—1.

Resolution: 4 cm~1.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty sample holder should be acquired
prior to the sample scan.

Mass Spectrometry
Sample Introduction (GC-MS):
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o Prepare a dilute solution of trimethyl phosphonoacetate in a volatile organic solvent (e.qg.,
dichloromethane or ethyl acetate).

e Inject a small volume (e.g., 1 yL) into the gas chromatograph.

GC Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at
10-20 °C/min to a final temperature of 280 °C.

Carrier Gas: Helium at a constant flow rate.

MS Conditions (Electron lonization):

lonization Mode: Electron lonization (EI).

Electron Energy: 70 eV.

Source Temperature: 230 °C.

Mass Range: m/z 40-400.

Workflow and Data Integration

The comprehensive spectroscopic analysis of trimethyl phosphonoacetate follows a
structured workflow to ensure accurate identification and characterization. This process
involves sequential and complementary analytical techniques.
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Spectroscopic Analysis Workflow for Trimethyl Phosphonoacetate
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Caption: Workflow for the spectroscopic analysis of trimethyl phosphonoacetate.

 To cite this document: BenchChem. [Spectroscopic Profile of Trimethyl Phosphonoacetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b042384+#trimethyl-phosphonoacetate-spectral-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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